molecular formula C10H14N2O2 B14289503 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- CAS No. 141233-11-6

2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl-

Cat. No.: B14289503
CAS No.: 141233-11-6
M. Wt: 194.23 g/mol
InChI Key: IQUQILIWXZCGRO-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Urea Derivatives: Using cyclopentanone and methyl-substituted urea under acidic or basic conditions.

    Condensation Reactions: Involving cyclopentanone, methylamine, and urea derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This may include:

    Continuous Flow Reactors: For efficient and scalable production.

    Catalysts: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidinedione derivatives.

    Substitution: Formation of substituted pyrimidinedione derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathways Involved: Involvement in signaling pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-ethyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-phenyl-

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

141233-11-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-cyclopentyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O2/c1-7-6-12(8-4-2-3-5-8)10(14)11-9(7)13/h6,8H,2-5H2,1H3,(H,11,13,14)

InChI Key

IQUQILIWXZCGRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCCC2

Origin of Product

United States

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